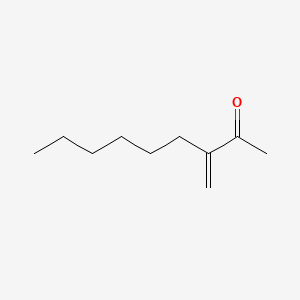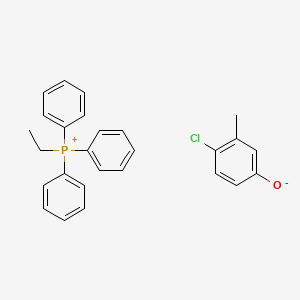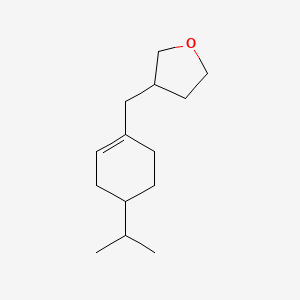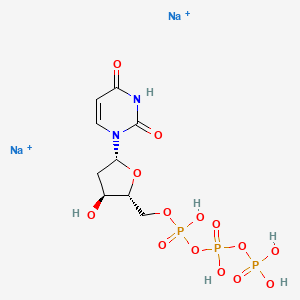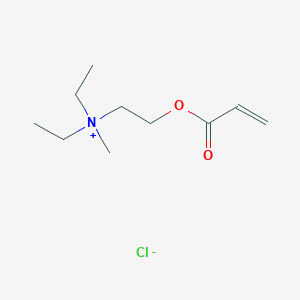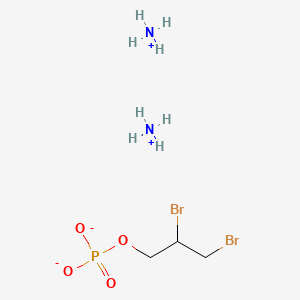
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is a chemical compound with the molecular formula C₃H₇Br₂NO₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine atoms and a phosphate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt typically involves the reaction of 2,3-dibromo-1-propanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of 1-propanol derivatives.
Substitution: Formation of various substituted phosphates.
Aplicaciones Científicas De Investigación
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in polymers.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt involves its interaction with cellular components. The bromine atoms and phosphate group play a crucial role in its activity. The compound can interact with proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-1-propanol phosphate: Similar in structure but lacks the ammonium salt component.
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another flame retardant with similar bromine content.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is unique due to the presence of the ammonium salt, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its similar compounds.
Propiedades
Número CAS |
85251-56-5 |
|---|---|
Fórmula molecular |
C3H13Br2N2O4P |
Peso molecular |
331.93 g/mol |
Nombre IUPAC |
diazanium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2H3N/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);2*1H3 |
Clave InChI |
BZOGCCLIFLDZPH-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


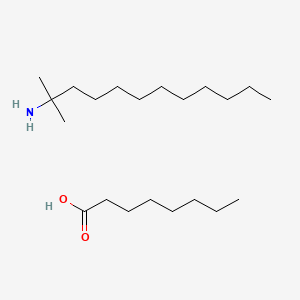
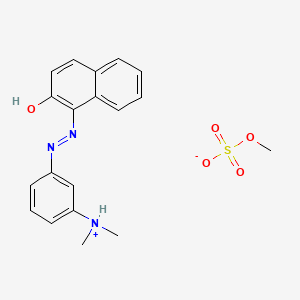
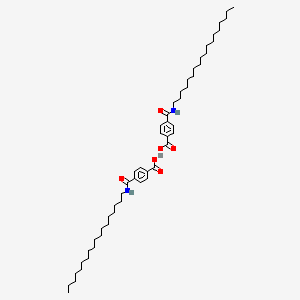
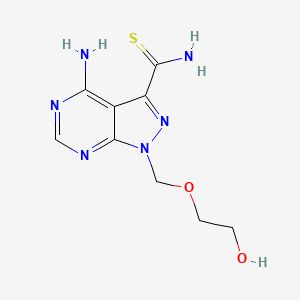
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
